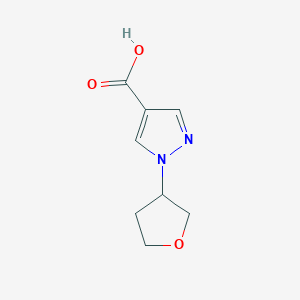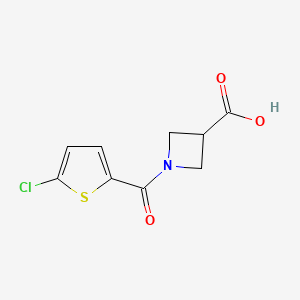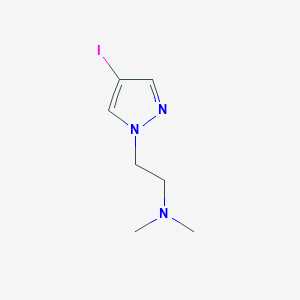![molecular formula C9H5F3N2O2 B1399970 2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-7-カルボン酸 CAS No. 1260777-52-3](/img/structure/B1399970.png)
2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-7-カルボン酸
概要
説明
“2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1260777-52-3. It has a linear formula of C9H5F3N2O2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid” is represented by the Inchi Code: 1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.15 . It is a solid at room temperature and should be stored in a dry environment .科学的研究の応用
光電子デバイス
イミダゾ[1,2-a]ピリジン誘導体は、2-(トリフルオロメチル)イミダゾ[1,2-a]ピリジン-7-カルボン酸を含め、その発光特性により、光電子デバイスの開発において可能性を示しています。 これらの化合物は、現代のエレクトロニクスやフォトニクスにおいて不可欠な、光を放射または検出するコンポーネントを作成するために使用できます .
センサー
これらの誘導体は、センサー技術にも役立ちます。 光に対する感度が高いため、医療診断や環境モニタリングに不可欠な、さまざまな環境および生物学的変化を検出するために使用するのが理想的です .
抗がん剤
イミダゾ[1,2-a]ピリジン誘導体を抗がん剤に開発できるという有望な研究があります。 生物系と分子レベルで相互作用する能力により、癌細胞の増殖を標的とし、潜在的に阻害することができます .
共焦点顕微鏡およびイメージング
顕微鏡およびイメージングの分野では、これらの化合物は共焦点顕微鏡用の発光体として機能し、細胞および組織を高解像度とコントラストで可視化するのに役立ちます .
抗菌剤
最近の研究では、抗菌特性を示す新規イミダゾ[1,2-a]ピリジン誘導体が合成されました。 これらの化合物は、抗菌および抗真菌活性について評価されており、さまざまな感染症に対する治療薬としての可能性を示しています .
抗結核(TB)活性
一部の誘導体は、結核の多剤耐性(MDR)株および広範耐性(XDR)株を含む、in vitroで顕著な抗TB活性を示すことが報告されています。これは、結核が世界的な健康上の課題であるため、重要な研究分野です .
感染性病原体に対する治療薬
イミダゾ[1,2-a]ピリジンは、幅広い感染性病原体に対する有効性で知られています。 in vitroでさまざまな病原体の増殖を阻害する可能性について研究されており、感染症の新しい治療法につながる可能性があります .
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can bind to their targets through intercalation . This involves the molecule inserting itself between the base pairs of DNA, disrupting the normal biological processes of the cell .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including decarboxylative arylation .
Result of Action
Some imidazo[1,2-a]pyridines have been shown to exhibit antibacterial activity , suggesting potential therapeutic applications.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific proteins or enzymes, altering their activity and function. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are crucial for designing experiments and interpreting results .
Metabolic Pathways
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis or the citric acid cycle, leading to changes in metabolite concentrations and energy production. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues or organelles can influence its activity and therapeutic potential .
特性
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQCDGQOZWSPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260777-52-3 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)
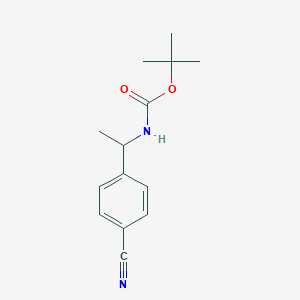


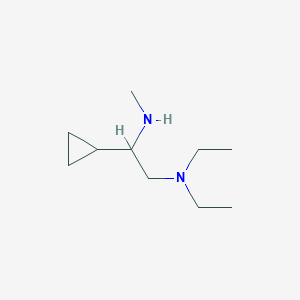
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)
